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Disulfide,bis[(4-nitrophenyl)methyl]

Cat. No.: B12086433
M. Wt: 339.4 g/mol
InChI Key: OSKZJXQZARUMCD-UHFFFAOYSA-N
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Description

Contextual Significance of Dibenzylic Disulfides in Organic Synthesis and Materials Science

Dibenzylic disulfides, including the parent compound dibenzyl disulfide, are recognized for their diverse applications, ranging from industrial additives to versatile intermediates in organic synthesis. Dibenzyl disulfide itself is used as a rubber antioxidant, a stabilizer for petroleum fractions, and an additive in silicone oils. nih.gov It has also been identified as a corrosive sulfur contaminant in transformer oils, where its decomposition can lead to the formation of corrosive benzyl (B1604629) mercaptan at high temperatures. researchgate.net

In the realm of organic synthesis, the disulfide bond of dibenzylic disulfides can be cleaved under various conditions to generate benzylthio radicals or benzylthiolates. These reactive intermediates can then participate in a range of chemical transformations. For instance, the reaction of dibenzyl disulfide with metals can serve as a route to trans-stilbene (B89595) and dibenzyl. grafiati.com Furthermore, these compounds can be used as precursors for the synthesis of other sulfur-containing molecules. The synthesis of symmetrical disulfides is often achieved through the oxidation of the corresponding thiols. researchgate.net

The field of materials science has seen a surge of interest in disulfide-containing polymers due to their dynamic nature. The disulfide bond can be reversibly cleaved and reformed, a property that is harnessed to create self-healing materials. researchgate.net These materials can repair themselves after damage, extending their lifespan and reducing waste. researchgate.nettue.nl The incorporation of disulfide bonds into polymer networks allows for the development of materials with novel functionalities, such as self-healing elastomers and vitrimers. researchgate.netmdpi.com

Research Trajectories for Arylmethyl Disulfide Systems

Arylmethyl disulfide systems, a class that encompasses dibenzylic disulfides, are at the forefront of several exciting research avenues. A significant focus is on the development of stimuli-responsive materials. The disulfide bond's susceptibility to cleavage by chemical reducing agents, changes in pH, or even light provides a powerful tool for creating materials that respond to their environment. acs.orgbeilstein-journals.org This has profound implications for targeted drug delivery, where a drug can be released from a disulfide-containing polymer carrier in the specific reductive environment of a cancer cell.

Another major research trajectory is the design of advanced, self-healing polymers. The reversible nature of the disulfide bond allows for the creation of covalently adaptable networks that can mend themselves upon damage. mdpi.comrsc.org Research is ongoing to fine-tune the kinetics of this disulfide exchange to achieve rapid and efficient healing under mild conditions. rsc.org The development of polymers with dual healability, incorporating both disulfide bonds and other dynamic covalent bonds like those from the Diels-Alder reaction, is also an active area of investigation.

In the context of organic synthesis, there is continuous exploration of new catalytic systems for the efficient synthesis of functionalized arylmethyl disulfides. Moreover, the unique reactivity of the thiyl radicals generated from the photolysis of disulfides is being exploited in a variety of photoreactions. beilstein-journals.org The introduction of functional groups, such as the nitro group in Disulfide, bis[(4-nitrophenyl)methyl], opens up possibilities for further chemical modification and for tuning the electronic and, consequently, the reactive properties of the disulfide bond. Research into the biological activities of substituted dibenzylic disulfides is also an emerging field, with some studies exploring their potential as anti-cancer agents. researchgate.net

While direct and extensive research on Disulfide, bis[(4-nitrophenyl)methyl] is limited, a known synthesis route provides a crucial starting point for further investigation. A study on disulfide-containing nitrosoarenes describes the synthesis of bis(4-nitrobenzyl) disulfide from 4-nitrobenzyl bromide. The process involves the reaction of 4-nitrobenzyl bromide with sodium thiosulfate (B1220275) to form a Bunte salt, which is then hydrolyzed to 4-nitrobenzyl thiol. Subsequent oxidative coupling of the thiol with dimethyl sulfoxide (B87167) yields the target disulfide. acs.org This synthetic availability paves the way for future studies into its specific properties and potential applications within the broader context of dibenzylic disulfide research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N2O4S2- B12086433 Disulfide,bis[(4-nitrophenyl)methyl]

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N2O4S2-

Molecular Weight

339.4 g/mol

IUPAC Name

N-hydroxy-4-[[[4-[hydroxy(oxido)amino]phenyl]methyldisulfanyl]methyl]benzeneamine oxide

InChI

InChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1

InChI Key

OSKZJXQZARUMCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSSCC2=CC=C(C=C2)N(O)[O-])[NH+](O)[O-]

Origin of Product

United States

Synthetic Methodologies for Disulfide,bis 4 Nitrophenyl Methyl

Precursor-Based Routes to Disulfide, bis[(4-nitrophenyl)methyl]

The most common and well-established pathway to synthesizing Disulfide, bis[(4-nitrophenyl)methyl] involves the preparation of its corresponding thiol, 4-nitrobenzyl thiol. This intermediate is typically generated from a stable, odorless precursor known as a Bunte salt.

Synthesis via 4-Nitrobenzyl Thiol Intermediates from Bunte Salt Hydrolysis

The synthesis of the 4-nitrobenzyl thiol intermediate via the Bunte salt route is a two-step process starting from a suitable 4-nitrobenzyl halide.

Step 1: Formation of the Bunte Salt

Bunte salts, or S-alkyl thiosulfates, are synthesized through the reaction of an alkyl halide with sodium thiosulfate (B1220275). rsc.orgmyttex.net In this specific case, 4-nitrobenzyl chloride or bromide is reacted with an aqueous solution of sodium thiosulfate. This reaction is a nucleophilic substitution where the thiosulfate anion displaces the halide, yielding the sodium S-(4-nitrobenzyl)thiosulfate salt. rsc.org These salts are typically stable, crystalline solids, which makes them advantageous for storage and handling, avoiding the malodorous nature of thiols. organic-chemistry.org

Reaction Scheme: Bunte Salt Formation

Step 2: Acid-Catalyzed Hydrolysis to 4-Nitrobenzyl Thiol

The crucial step is the hydrolysis of the Bunte salt to liberate the free thiol. This is achieved under acidic conditions. rsc.orgmyttex.net The hydrolysis of Bunte salts is known to be an acid-dependent reaction. rsc.org The mechanism is generally considered to be A-1, involving a rate-determining protonation of the thiosulfate group followed by rapid cleavage to form the thiol and bisulfate. oregonstate.edu The in-situ generation of the thiol from the Bunte salt is a key strategy to prepare for the subsequent oxidation step. rsc.org

Reaction Scheme: Bunte Salt Hydrolysis

It is important to control the reaction conditions, as the sodium thiosulfate reagent itself can decompose in strongly acidic environments. rsc.org

Mechanistic Aspects of 4-Nitrobenzyl Thiol Oxidative Coupling to Disulfide, bis[(4-nitrophenyl)methyl]

Once the 4-nitrobenzyl thiol is generated, it undergoes oxidative coupling to form the disulfide bond (S-S) of the target molecule. The oxidation of a thiol to a disulfide is a fundamental redox reaction in organic chemistry. fiveable.melibretexts.org This transformation involves the formal loss of two hydrogen atoms from two thiol molecules to form a disulfide and water. youtube.com

Several mechanisms can facilitate this conversion:

Air Oxidation: Thiols can be oxidized by atmospheric oxygen. This process is often slow but can be significantly accelerated by the presence of metal ion catalysts, such as iron (Fe³⁺) or copper (Cu²⁺). sci-hub.se The metal ions can form complexes with the thiol, facilitating electron transfer to oxygen. sci-hub.se

Chemical Oxidation: A wide variety of chemical oxidizing agents can be employed for a more controlled and rapid conversion. Mild oxidants are preferred to prevent over-oxidation to sulfonic acids. sci-hub.se Common reagents include:

Hydrogen peroxide (H₂O₂), often catalyzed by species like iodide ions. organic-chemistry.org

Dimethyl sulfoxide (B87167) (DMSO), which can act as a mild oxidant under specific catalytic conditions. organic-chemistry.org

Halogens like iodine (I₂), which can be used in stoichiometric or catalytic amounts. researchgate.net

The mechanism of oxidation is generally a two-step process involving intermediate species. nih.gov It can proceed through either a two-electron or a one-electron pathway. nih.gov

Two-Electron Pathway: This is the more common route, where the thiol is oxidized to a sulfenic acid (RSOH) intermediate. This highly reactive species then rapidly reacts with a second thiol molecule to yield the disulfide. nih.gov

One-Electron Pathway: This pathway involves the formation of a thiyl radical (RS•). Two of these radicals can then combine to form the disulfide bond. nih.gov

The choice of oxidant and reaction conditions can influence the prevailing mechanism and the efficiency of the synthesis of Disulfide, bis[(4-nitrophenyl)methyl].

Broader Synthetic Strategies for Diarylmethylic Disulfides

While the precursor-based route is common, other strategies exist for the synthesis of dibenzylic (a subset of diarylmethylic) disulfides. These methods may offer more direct pathways, sometimes in a one-pot fashion.

One notable strategy involves the direct reaction of an alkyl halide with sodium disulfide (Na₂S₂). Sodium disulfide can be prepared in situ by reacting sodium sulfide (B99878) with elemental sulfur. orgsyn.org The disulfide anion (S₂²⁻) then acts as a nucleophile, displacing the halide from two molecules of the benzyl (B1604629) halide to directly form the disulfide bridge.

Illustrative Reaction:

This method was historically used for preparing compounds like di-o-nitrophenyl disulfide from o-chloronitrobenzene. orgsyn.org

Another practical approach is the one-pot synthesis from alkyl halides, which combines the principles of the Bunte salt route into a single procedure. In this method, the alkyl halide is treated with sodium thiosulfate in a suitable solvent like DMSO, which also serves as the oxidant for the in-situ generated thiol, leading directly to the disulfide. rsc.org

Below is an interactive table summarizing various synthetic approaches to disulfides.

Method Starting Material Key Reagent(s) Intermediate(s) Key Features Reference
Bunte Salt Route4-Nitrobenzyl Halide1. Na₂S₂O₃ 2. Acid (H⁺) 3. OxidantBunte Salt, ThiolStepwise, uses stable intermediates, avoids thiol isolation. rsc.org, myttex.net
Direct DisulfidationBenzyl HalideNa₂S₂None (direct substitution)Direct, often high-yielding for simple substrates. orgsyn.org
One-Pot OxidationAlkyl HalideNa₂S₂O₃, DMSOBunte Salt, Thiol (in situ)Efficient, combines multiple steps into one procedure. rsc.org
Visible-Light MediationArenediazonium SaltCS₂, PhotocatalystRadical IntermediatesMild, environmentally friendly conditions. Primarily for diaryl disulfides but conceptually relevant. beilstein-journals.org
Thiol OxidationThiolVarious Oxidants (O₂, H₂O₂, I₂)Sulfenic Acid, Thiyl RadicalThe final step in many multi-step syntheses. nih.gov, sci-hub.se

Reactivity and Mechanistic Investigations of Disulfide,bis 4 Nitrophenyl Methyl

Reductive Cleavage of the Disulfide Bond in Disulfide,bis[(4-nitrophenyl)methyl]

The reduction of Disulfide, bis[(4-nitrophenyl)methyl] can proceed via two main pathways: cleavage of the sulfur-sulfur (S-S) bond or reduction of the nitro groups. The outcome is highly dependent on the choice of reducing agent and reaction conditions.

Cleavage of the disulfide bond is a characteristic reaction of disulfides, typically yielding the corresponding thiol. This transformation is fundamental in biochemistry and organic synthesis. thieme-connect.de Common laboratory reagents for this purpose include phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and thiols such as dithiothreitol (B142953) (DTT). google.comwikipedia.org The mechanism generally involves a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks one of the sulfur atoms, leading to the scission of the S-S bond. google.comnih.gov For Disulfide, bis[(4-nitrophenyl)methyl], this reaction produces two equivalents of (4-nitrophenyl)methanethiol (B1208008). The general process for thiol-disulfide exchange is depicted below:

RSSR + 2 R'SH ⇌ 2 RSH + R'S-SR'

Alternatively, the nitro groups can be reduced without affecting the disulfide linkage under certain conditions. A specific method for the reduction of the nitro groups of Disulfide, bis[(4-nitrophenyl)methyl] involves the use of iron powder in an acidic medium. google.com In a documented procedure, the compound is dissolved in an ethanol/water mixture, and upon addition of hydrochloric acid and iron powder, the reaction mixture is heated. google.comgoogle.com This process, known as the Béchamp reduction, selectively converts the aromatic nitro groups into primary amino groups, yielding Disulfide, bis[(4-aminophenyl)methyl]. google.commolaid.com

Stronger reducing agents or different conditions can lead to the cleavage of both the disulfide bond and the reduction of the nitro groups. The choice between selective S-S bond cleavage or nitro group reduction allows for the versatile use of this compound in the synthesis of various functionalized molecules. caltech.eduresearchgate.net

Oxidative Transformations and Functionalization Pathways of Disulfide,bis[(4-nitrophenyl)methyl]

The oxidation of Disulfide, bis[(4-nitrophenyl)methyl] and its corresponding thiol, (4-nitrophenyl)methanethiol, offers pathways to various sulfur-containing and carbonyl compounds. The sulfur atom in thiols and disulfides is nucleophilic and can be readily oxidized.

The most common oxidative transformation is the conversion of a thiol back to its corresponding disulfide. The oxidation of (4-nitrophenyl)methanethiol with a mild oxidizing agent like iodine (I₂) can regenerate Disulfide, bis[(4-nitrophenyl)methyl]. google.com This thiol-disulfide interconversion is a reversible process central to the chemistry of these compounds.

Further oxidation of the sulfur moiety can occur, leading to more highly oxidized sulfur species. The general hierarchy of thiol oxidation is as follows:

Thiol (RSH) → Sulfenic Acid (RSOH) → Sulfinic Acid (RSO₂H) → Sulfonic Acid (RSO₃H)

Each step involves the addition of oxygen atoms to the sulfur, progressively increasing its oxidation state. While specific studies on the exhaustive oxidation of Disulfide, bis[(4-nitrophenyl)methyl] are not prevalent, this general pathway is well-established for sulfur compounds.

Another significant oxidative pathway involves the benzylic position. The p-nitrobenzyl group, when used as a protecting group for amines or ethers, can be cleaved under oxidative conditions. A reported method involves using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures. nih.gov The reaction is believed to proceed via oxidation at the benzylic carbon by dissolved oxygen, leading to the formation of 4-nitrobenzaldehyde (B150856) as a by-product. nih.gov This suggests a potential pathway for the oxidative cleavage of the C-S bond in Disulfide, bis[(4-nitrophenyl)methyl] under basic, oxidative conditions.

Nucleophilic Reactivity at the Disulfide and Aromatic Centers of Disulfide,bis[(4-nitrophenyl)methyl]

The electrophilic nature of the disulfide bond makes it susceptible to attack by nucleophiles. The most common reaction is thiol-disulfide exchange, which proceeds via an SN2 mechanism. wikipedia.org A nucleophilic thiolate anion (R'S⁻) attacks one of the sulfur atoms of the disulfide (RSSR), forming a new disulfide (R'S-SR) and releasing a thiolate (RS⁻) as a leaving group. thieme-connect.dewikipedia.org This reaction is crucial in protein folding and the chemistry of sulfur-based protecting groups. thieme-connect.de The sulfur atoms in Disulfide, bis[(4-nitrophenyl)methyl] are the primary sites for such nucleophilic attacks.

While nucleophilic aromatic substitution (SNAr) is a common reaction for nitrophenyl derivatives, it is not a primary pathway for Disulfide, bis[(4-nitrophenyl)methyl]. SNAr reactions require a good leaving group, such as a halide, directly attached to the aromatic ring. In the case of Disulfide, bis[(4-nitrophenyl)methyl], the sulfur atom is attached to a benzylic carbon, not directly to the ring, precluding this mechanism.

However, nucleophilic attack can occur at the benzylic carbon. For example, methods developed for the cleavage of nitrobenzyl protecting groups often involve nucleophilic reagents. The use of strong bases like aqueous NaOH suggests that nucleophilic attack, potentially by hydroxide, can occur at the benzylic position, facilitating cleavage. nih.gov

Kinetic and Thermodynamic Studies on Disulfide,bis[(4-nitrophenyl)methyl] Reactions

While specific kinetic and thermodynamic data for reactions of Disulfide, bis[(4-nitrophenyl)methyl] are limited, valuable insights can be drawn from studies on related structures and general principles of disulfide chemistry.

The cleavage of disulfide bonds by nucleophiles is a kinetically controlled process. thieme-connect.de Single-molecule force spectroscopy studies on the reduction of disulfide bonds within polypeptides have determined the activation energy (Eₐ) for the SN2 cleavage to be in the range of 30-40 kJ/mol. google.comnih.gov This provides a reasonable estimate for the energy barrier associated with the reductive cleavage of the S-S bond in Disulfide, bis[(4-nitrophenyl)methyl] by similar nucleophiles. The reaction rate can be expressed by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

The thermodynamic stability of disulfide bonds is known to contribute significantly to the structure of proteins. From a polymer theory perspective, disulfide bonds are thermodynamically stabilizing primarily by reducing the conformational entropy of the unfolded state. The cleavage of the disulfide bond is, therefore, an entropically favored process in the absence of other structural constraints.

Kinetic studies on the fragmentation of 4-nitrobenzyl carbamates provide crucial information on the electronic influence of the 4-nitrophenylmethyl moiety. In these studies, it was found that electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation of the corresponding hydroxylamines. This is attributed to the stabilization of a developing positive charge on the benzylic carbon in the transition state. Extrapolating from this, the strongly electron-withdrawing 4-nitro group in Disulfide, bis[(4-nitrophenyl)methyl] would be expected to destabilize such a transition state, thereby slowing down any reaction that proceeds via a mechanism involving carbocation character at the benzylic position.

Influence of the 4-Nitrophenylmethyl Moiety on Disulfide Reactivity

The 4-nitrophenylmethyl group exerts a profound influence on the reactivity of the disulfide bond through a combination of electronic and steric effects.

Electronic Effects: The 4-nitro group is a powerful electron-withdrawing group. Although its influence is transmitted through a methylene (B1212753) (-CH₂) spacer, a significant inductive effect (-I effect) is still exerted on the disulfide bond. This inductive withdrawal of electron density from the sulfur atoms increases their electrophilicity, making them more susceptible to nucleophilic attack compared to unsubstituted benzyl disulfide.

This electronic effect also increases the acidity of the benzylic protons. This could facilitate elimination reactions under basic conditions. Conversely, the electron-withdrawing nature of the nitro group destabilizes any developing positive charge on the benzylic carbon. This would decrease the rate of any SN1-type reactions or other processes that involve a carbocationic intermediate at the benzylic position.

Protecting Group Chemistry: The unique electronic properties of the nitrobenzyl group have led to its use as a photolabile protecting group (PPG) for various functionalities, including thiols. thieme-connect.dewikipedia.org PPGs can be removed with light, offering excellent chemoselectivity. wikipedia.org The photocleavage of nitrobenzyl-based PPGs typically proceeds via a Norrish Type II-like mechanism, initiated by the absorption of UV light (around 320 nm). thieme-connect.dewikipedia.org This causes an electronic transition in the nitro group, leading to intramolecular hydrogen abstraction from the benzylic carbon and subsequent fragmentation to release the protected functional group. This inherent photoreactivity is a direct consequence of the 4-nitrophenylmethyl structure.

Structural Elucidation and Spectroscopic Characterization of Disulfide,bis 4 Nitrophenyl Methyl

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods provide a detailed view into the electronic and atomic arrangement of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational and electronic spectroscopies offer complementary pieces of the structural puzzle.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy: For Disulfide, bis[(4-nitrophenyl)methyl], the ¹H NMR spectrum is expected to show distinct signals for the benzylic and aromatic protons. The methylene (B1212753) (CH₂) protons, being adjacent to the electron-withdrawing disulfide linkage, would likely appear as a singlet in the range of 3.5-4.0 ppm. In the parent compound, dibenzyl disulfide, these benzylic protons are observed as a sharp singlet at approximately 3.55 ppm. The presence of the strongly electron-withdrawing nitro group at the para position of the phenyl ring in the target molecule would shift the signals of the aromatic protons downfield. The aromatic region would likely exhibit a characteristic AA'BB' splitting pattern, with two doublets corresponding to the protons ortho and meta to the nitro group. Due to the deshielding effect of the nitro group, these protons are expected to resonate at higher chemical shifts, typically between 7.5 and 8.2 ppm.

Carbon-¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The benzylic carbon (CH₂) is anticipated to have a chemical shift in the range of 40-50 ppm. For comparison, the benzylic carbon in dibenzyl disulfide appears at approximately 43 ppm. organicchemistrydata.org The aromatic carbons would show four distinct signals. The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield-shifted among the aromatic carbons, likely appearing around 147-150 ppm. The ipso-carbon attached to the methylene group would be observed further upfield, and the remaining two aromatic carbons would resonate in the typical aromatic region of 120-140 ppm. oregonstate.edulibretexts.org

Predicted NMR Data for Disulfide, bis[(4-nitrophenyl)methyl]
Nucleus Predicted Chemical Shift (ppm)
¹H (Benzylic CH₂)3.5 - 4.0
¹H (Aromatic)7.5 - 8.2 (AA'BB' system)
¹³C (Benzylic CH₂)40 - 50
¹³C (Aromatic C-NO₂)147 - 150
¹³C (Aromatic C-H)120 - 140
¹³C (Aromatic C-CH₂)~145

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Disulfide, bis[(4-nitrophenyl)methyl] (C₁₄H₁₂N₂O₄S₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms.

The fragmentation pattern in electron ionization (EI) mass spectrometry for dibenzylic disulfides is predictable. A characteristic fragmentation pathway involves the homolytic cleavage of the S-S bond, leading to the formation of a stable benzylthiyl radical (C₇H₆NO₂S•). Another common fragmentation is the cleavage of the C-S bond, which would generate the tropylium (B1234903) ion (C₇H₇⁺) if a rearrangement occurs, or a 4-nitrobenzyl cation (C₇H₆NO₂⁺). The presence of the nitro group might also lead to characteristic losses of NO or NO₂. nih.govmiamioh.edu

Expected Mass Spectrometry Data for Disulfide, bis[(4-nitrophenyl)methyl]
Property Value
Molecular FormulaC₁₄H₁₂N₂O₄S₂
Exact Mass336.0238
Key Fragment Ions (m/z)[C₇H₆NO₂S]⁺, [C₇H₆NO₂]⁺

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of Disulfide, bis[(4-nitrophenyl)methyl] is expected to show strong absorptions corresponding to the nitro group, specifically the asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and benzylic groups would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-S stretching vibration is typically weak and falls in the 800-600 cm⁻¹ region. chemicalbook.comnist.gov The S-S stretching vibration is very weak in the IR spectrum and often not observed. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the S-S bond. The S-S stretching vibration in disulfides gives rise to a characteristic Raman band between 500 and 550 cm⁻¹. nih.govpolimi.itresearchgate.net For dibenzyl disulfide, this peak is observed around 510 cm⁻¹. mdpi.com This technique would also show bands for the aromatic ring vibrations and the nitro group.

| Predicted Vibrational Frequencies (cm⁻¹) for Disulfide, bis[(4-nitrophenyl)methyl] | | | :--- | :--- | :--- | | Vibrational Mode | IR | Raman | | Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | | Benzylic C-H Stretch | 2950 - 2850 | 2950 - 2850 | | NO₂ Asymmetric Stretch | ~1520 | Weak | | NO₂ Symmetric Stretch | ~1340 | Moderate | | Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | | C-S Stretch | 800 - 600 (Weak) | 800 - 600 (Moderate) | | S-S Stretch | Very Weak/Inactive | 500 - 550 (Strong) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In Disulfide, bis[(4-nitrophenyl)methyl], the two phenyl rings are not in conjugation with each other, as they are separated by the -CH₂-S-S-CH₂- linker. Therefore, the UV-Vis spectrum is expected to be similar to that of a p-substituted toluene (B28343) derivative rather than a conjugated system. The primary absorption would be due to the π → π* transitions of the nitrophenyl chromophore. One would expect to observe a strong absorption band around 270-280 nm, characteristic of the 4-nitrotoluene (B166481) system. The disulfide bond itself has a weak n → σ* transition at longer wavelengths, but this is often broad and may be obscured by the much stronger aromatic absorptions. hnue.edu.vnyoutube.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific crystal structure for Disulfide, bis[(4-nitrophenyl)methyl] is not publicly available, the solid-state conformation can be inferred from the known structure of dibenzyl disulfide. X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles, as well as how the molecules pack in the crystal lattice. colostate.edu

For dibenzyl disulfide, the key structural feature is the C-S-S-C dihedral angle, which is typically around ±90°. This gauche conformation minimizes lone pair repulsion between the sulfur atoms. The C-S and S-S bond lengths are expected to be in the range of 1.80-1.85 Å and 2.02-2.10 Å, respectively. The nitro groups in Disulfide, bis[(4-nitrophenyl)methyl] would likely influence the crystal packing through intermolecular interactions such as hydrogen bonding or dipole-dipole interactions, potentially leading to a well-ordered crystal lattice.

Conformational Dynamics of Dibenzylic Disulfide Structures

Dibenzylic disulfides are conformationally flexible molecules, with rotation possible around the C-S and S-S bonds. The rotation around the S-S bond is of particular interest and has been studied extensively. capes.gov.br The energy barrier for this rotation is relatively low, allowing for the interconversion between different conformers in solution. The most stable conformation is the gauche form, with a C-S-S-C dihedral angle of approximately 90°. The cis (0°) and trans (180°) conformations are higher in energy and represent transition states or less stable intermediates in the rotational pathway. capes.gov.br The presence of bulky substituents on the phenyl rings can influence the preferred dihedral angle and the rotational energy barrier. For Disulfide, bis[(4-nitrophenyl)methyl], the nitro groups are not particularly bulky and are not expected to significantly alter the inherent conformational preference of the dibenzylic disulfide core.

Computational and Theoretical Approaches to Disulfide,bis 4 Nitrophenyl Methyl

Density Functional Theory (DFT) Calculations for Ground State Properties

Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are critical parameters. The HOMO-LUMO gap is particularly important as it provides an indication of the molecule's chemical reactivity and kinetic stability. For a molecule containing electron-withdrawing nitro groups, a relatively low HOMO-LUMO gap would be anticipated, suggesting a higher propensity for accepting electrons.

A hypothetical table of DFT-calculated ground state properties for "Disulfide, bis[(4-nitrophenyl)methyl]" is presented below, based on expected values from similar structures.

Interactive Data Table: Predicted Ground State Properties from DFT Calculations

PropertyPredicted ValueSignificance
S-S Bond Length~2.05 ÅIndicates the strength and stability of the disulfide bond.
C-S-S-C Dihedral Angle~85-95°Determines the overall three-dimensional shape of the molecule.
HOMO EnergyLowThe presence of nitro groups lowers the energy of the HOMO.
LUMO EnergyLowThe nitro groups significantly lower the energy of the LUMO, increasing electron affinity.
HOMO-LUMO GapSmallSuggests potential for high reactivity and charge transfer interactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like "Disulfide, bis[(4-nitrophenyl)methyl]". The presence of the methylene (B1212753) bridges and the disulfide bond allows for considerable rotational freedom, leading to a variety of possible three-dimensional arrangements.

The results of MD simulations can be visualized through Ramachandran-like plots for these key dihedral angles, revealing the energetically favorable and unfavorable regions of the conformational space. This information is crucial for understanding how the molecule might interact with biological targets or other molecules, as its shape will dictate its binding capabilities. While specific MD studies on "Disulfide, bis[(4-nitrophenyl)methyl]" are not published, studies on other flexible disulfides demonstrate the utility of this approach in understanding their dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogs of "Disulfide, bis[(4-nitrophenyl)methyl]," QSAR studies can be invaluable for predicting their potential efficacy or toxicity and for guiding the synthesis of new derivatives with improved properties.

QSAR studies on nitroaromatic compounds have been conducted to model their toxic effects. doi.org These studies often identify key molecular descriptors that are correlated with the observed activity. Given the structure of "Disulfide, bis[(4-nitrophenyl)methyl]," relevant descriptors would likely include:

Hydrophobicity (logP): This describes the partitioning of the molecule between an oily and an aqueous phase and is crucial for its ability to cross cell membranes.

Electronic Parameters: Descriptors such as the energy of the LUMO (ELUMO), the dipole moment, and various charge-based parameters are important for molecules with potent electronic features like the nitro group. The electrophilicity index, which measures the ability of a molecule to accept electrons, is often a significant parameter for nitroaromatic compounds.

Steric and Topological Descriptors: These parameters describe the size and shape of the molecule, which are critical for its interaction with a biological receptor.

A hypothetical QSAR model for a series of analogs of "Disulfide, bis[(4-nitrophenyl)methyl]" might take the form of a linear equation, such as:

Biological Activity = c0 + c1(logP) + c2(ELUMO) + c3*(Steric Parameter)

where the coefficients (c1, c2, c3) are determined by fitting the equation to experimental data. Such a model would allow for the virtual screening of new analogs to prioritize those with the highest predicted activity for synthesis and testing.

Interactive Data Table: Key Descriptors in QSAR Models for Nitroaromatic Analogs

Descriptor ClassExample DescriptorRelevance to "Disulfide, bis[(4-nitrophenyl)methyl]" Analogs
Hydrophobic logPInfluences membrane permeability and transport to the site of action.
Electronic LUMO EnergyThe nitro groups create a low-lying LUMO, making it a key descriptor for electron-accepting capabilities.
Electronic Dipole MomentReflects the overall polarity of the molecule, which can affect its interactions with polar environments.
Steric Molar RefractivityRelates to the volume of the molecule and can be important for fitting into a binding site.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods can be used to predict the spectroscopic signatures of "Disulfide, bis[(4-nitrophenyl)methyl]," which can aid in its experimental characterization.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For "Disulfide, bis[(4-nitrophenyl)methyl]," the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the nitrophenyl rings and a key singlet for the methylene (CH₂) protons. The predicted ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield, and a signal for the methylene carbon.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. Key predicted IR bands for this molecule would include the symmetric and asymmetric stretching vibrations of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹), C-H stretching vibrations of the aromatic ring and the methylene group, and C=C stretching vibrations of the aromatic ring.

Reaction Energetics: Computational chemistry can be employed to study the energetics of reactions involving "Disulfide, bis[(4-nitrophenyl)methyl]". A particularly relevant reaction for disulfides is the cleavage of the S-S bond. Theoretical calculations can determine the bond dissociation energy (BDE) of the disulfide bond, providing insight into its stability. Furthermore, the reaction pathways and activation energies for reactions such as reduction to the corresponding thiol (4-nitrobenzylthiol) can be modeled. This information is crucial for understanding its chemical reactivity and potential metabolic fate.

Advanced Research Applications and Functionalization of Disulfide,bis 4 Nitrophenyl Methyl

Integration into Supramolecular Systems and Self-Assembled Monolayers

The ability of disulfide compounds to form self-assembled monolayers (SAMs) on metallic surfaces, particularly gold, is a cornerstone of nanotechnology and surface science. The disulfide bond serves as a robust anchor, allowing for the controlled arrangement of molecules on a substrate.

Recent research has focused on designing disulfide-containing molecules that can go beyond forming simple monolayers and instead create multilayered, functional films. nih.govnih.gov In this area, Disulfide, bis[(4-nitrophenyl)methyl] has played a crucial role as a reference compound. nih.govfigshare.com Studies have utilized a structurally analogous molecule, bis(4-nitrosobenzyl) disulfide (NOBnDS), as a precursor to form azodioxy thiolate films on gold (Au(111)) substrates. nih.govnih.govacs.org The process involves the on-surface polymerization of the nitroso (–NO) groups, which link together to form azodioxy (–N(O)=N–) bonds, creating oligomeric chains that extend from the surface. nih.govfigshare.com

The disulfide functionality is critical for the initial attachment to the gold surface, while the nitroso groups drive the subsequent layer-by-layer assembly. acs.org To confirm that this polymerization was indeed due to the nitroso groups, researchers fabricated and characterized films made from the nitro-analogue, Disulfide, bis[(4-nitrophenyl)methyl]. nih.govfigshare.com These experiments demonstrated that the nitro-containing compound forms only a standard monolayer, as it lacks the nitroso group necessary for polymerization. nih.govfigshare.com This comparative approach underscores the specific role of the nitroso group in forming thicker azodioxy films and validates the design of such precursors for creating complex surface structures. nih.gov

The self-polymerization of specifically designed nitroso-disulfide molecules on a surface is a multi-step process governed by distinct chemical principles. nih.govacs.org

Surface Anchoring : The process begins with the chemisorption of the disulfide molecule onto the metallic substrate, such as gold. The disulfide (S–S) bond cleaves, forming two strong gold–thiolate (Au–S) bonds, which anchor the molecules to the surface. nih.gov

On-Surface Polymerization : Once anchored, the terminal nitroso groups of adjacent molecules react with each other. This dimerization and subsequent polymerization lead to the formation of azodioxy linkages, building a polymer film that grows vertically from the substrate. nih.govfigshare.com

The structure of the molecular backbone plays a significant role in the final film morphology. nih.govacs.org Research using techniques like ellipsometry, atomic force microscopy (AFM), and scanning tunneling microscopy (STM) has provided detailed insights into these films. nih.govfigshare.com Ellipsometry data showed that the nitroso-arene films were significantly thicker than the monolayer films formed by their nitro counterparts, confirming the formation of oligomeric structures. nih.govfigshare.com AFM imaging revealed an island-like morphology for the polymerized nitroso films, which contrasts with the more uniform surface of the non-polymerized nitro-derivative monolayers. nih.govfigshare.com

Table 1: Comparison of Film Characteristics on Au(111) Substrate This table is generated based on findings from comparative studies between nitroso- and nitro-disulfide compounds. nih.govfigshare.com

Feature Bis(4-nitrosobenzyl) disulfide (Polymerizing) Disulfide, bis[(4-nitrophenyl)methyl] (Reference)
Primary Functional Group Nitroso (–NO) Nitro (–NO2)
Surface Interaction Forms Au–S bonds; undergoes on-surface polymerization via azodioxy links. Forms Au–S bonds; self-assembles into a monolayer.
Film Structure Multilayered oligomer film. Monolayer film.
Film Thickness Significantly thicker than a monolayer. Consistent with a single molecular layer.

| AFM Morphology | Island-like, indicative of polymer growth centers. | Relatively homogeneous and uniform. |

Rational Design of Derivatives for Specific Chemical Functions

The chemical structure of Disulfide, bis[(4-nitrophenyl)methyl] offers multiple sites for modification, making it a valuable scaffold for designing derivatives with tailored functions. The primary sites for functionalization are the disulfide bond and the nitro groups.

The disulfide bond is susceptible to both reduction and exchange reactions. cymitquimica.com Reduction with appropriate agents can cleave the S–S bond to yield the corresponding thiol, 4-nitrobenzyl thiol. cymitquimica.com This thiol can then be used in a wide range of subsequent reactions. Thiol-disulfide exchange is another powerful tool for creating unsymmetrical disulfides, which are important in various biological and materials science contexts. cymitquimica.comnih.gov

The nitro groups are particularly versatile. A common and highly useful transformation is the reduction of the nitro group to an amine (–NH2). The resulting 4-aminobenzyl moiety is a key building block in medicinal chemistry and materials synthesis. This amine can be further modified through reactions like amidation, sulfonylation, or diazotization to attach a wide array of other functional groups. For instance, the analogous compound 4-(4-nitrophenyl)thiomorpholine (B1608610) is used as a precursor for 4-thiomorpholinoaniline, a building block for drugs targeting conditions like diabetes, migraines, and cancer. mdpi.com

Table 2: Potential Derivatization Strategies and Applications

Functional Group Reaction Type Potential Product Application Area
Disulfide Bond Reduction 4-nitrobenzyl thiol Precursor for further synthesis, surface functionalization. cymitquimica.com
Disulfide Bond Thiol-Disulfide Exchange Unsymmetrical disulfides Drug delivery systems, dynamic covalent chemistry. nih.gov
Nitro Group Reduction 4-aminobenzyl disulfide derivative Polymer building block, precursor for dyes, medicinal chemistry scaffold. mdpi.com

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated or sulfonated derivatives | Fine-tuning of electronic properties, intermediates for cross-coupling. sigmaaldrich.com |

Disulfide,bis[(4-nitrophenyl)methyl] as a Benchmark in Sulfur Chemistry Research

In chemical research, benchmark compounds are well-characterized molecules used as a standard for developing new analytical methods, testing theoretical models, and comparing the reactivity of new compounds. While Disulfide, bis[(4-nitrophenyl)methyl] itself is used as a reference, the closely related compound Bis(4-nitrophenyl) disulfide (which lacks the methylene (B1212753) spacers) is a widely established benchmark in sulfur chemistry. nih.gov

The utility of these dinitrodiphenyl (B12803432) disulfide systems as benchmarks stems from several key features:

Defined Reactivity : The disulfide bond provides a specific reactive site for studying fundamental reactions like oxidation, reduction, and thiol-disulfide exchange. cymitquimica.com

Electronic Tuning : The two electron-withdrawing nitro groups significantly influence the electronic properties of the disulfide bond. This makes the molecule an excellent substrate for studying how electronic effects modulate chemical reactivity and reaction mechanisms.

Spectroscopic Handle : The nitro groups and aromatic rings provide strong signals in UV-Visible and Raman spectroscopy, making it easier to monitor reactions and characterize new materials. nist.gov

Thermochemical Data : Compounds like 4,4′-dinitrodiphenyl disulfide have been the subject of detailed thermochemical studies to determine properties such as their standard molar formation enthalpies. nih.gov This fundamental data is crucial for validating computational chemistry methods and understanding the energetics of organosulfur compounds. nih.gov

The extensive characterization of these molecules provides a solid foundation upon which new research into more complex sulfur-containing systems can be built.

Table 3: Selected Thermochemical Data for 4,4′-Dinitrodiphenyl Disulfide (4DNDPDS) Data from experimental and computational studies on a closely related benchmark compound. nih.gov

Property Value Method
Standard Molar Formation Enthalpy (gas phase) 158.4 ± 8.7 kJ·mol⁻¹ Experimental
Standard Molar Formation Enthalpy (gas phase) 163.5 kJ·mol⁻¹ G4 Composite Method (Theoretical)

| Fusion Temperature | 453.68 ± 0.12 K | Experimental |

Q & A

Q. What are the established synthetic routes for bis[(4-nitrophenyl)methyl] disulfide, and how can reaction conditions be optimized for yield and purity?

Bis[(4-nitrophenyl)methyl] disulfide can be synthesized via oxidative coupling of thiol precursors or through sulfurization reactions. A common method involves reacting 4-nitrobenzyl thiols with oxidizing agents like iodine or hydrogen peroxide under controlled conditions. For example, symmetrical disulfides are typically prepared by reacting aryl thiols with sulfur dichloride (SCl₂) in anhydrous solvents like dichloromethane, followed by recrystallization (e.g., methanol) to isolate the product . Optimization includes adjusting stoichiometry, reaction temperature (e.g., 0–25°C), and purification techniques (TLC with ethanol/DMSO mixtures) to achieve ≥70% yield and >95% purity .

Q. How is bis[(4-nitrophenyl)methyl] disulfide characterized structurally, and what analytical techniques are most reliable?

Structural characterization employs a combination of:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic proton signals at δ 7.4–8.9 ppm for nitro-substituted phenyl groups .
  • Mass spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 218 for diphenyl disulfide analogs) and fragmentation patterns .
  • Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C: 59.43%, S: 6.10%) .
  • X-ray crystallography : Resolves bond lengths (S–S ~2.05 Å) and dihedral angles in solid-state structures .

Q. What methods are used to assess the purity and stability of bis[(4-nitrophenyl)methyl] disulfide in experimental settings?

Purity is evaluated via TLC (silica gel, ethanol/DMSO 3:1; Rf ≈ 0.65) and HPLC with UV detection (λ = 254 nm for nitro groups) . Stability studies involve monitoring degradation under varying temperatures, light exposure, and pH using accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks). Decomposition products, such as nitroso derivatives, are identified via LC-MS .

Q. What biological activities have been reported for bis[(4-nitrophenyl)methyl] disulfide, and how are these assays designed?

The compound has shown potential as a stabilizer of tumor suppressor proteins (e.g., Pdcd4) in cancer research. Assays involve treating cell lines (e.g., HeLa) with the disulfide, followed by Western blotting to quantify Pdcd4 levels. Dose-response curves (0.1–50 µM) and cytotoxicity controls (MTT assays) are critical to validate specificity .

Advanced Research Questions

Q. How can synthetic protocols for bis[(4-nitrophenyl)methyl] disulfide be modified to introduce isotopic labeling or functional group variations?

Isotopic labeling (e.g., ³⁴S or ¹⁵N) requires using labeled precursors like Na₂³⁴S in thiol synthesis. Functional group modifications (e.g., replacing nitro with methoxy groups) involve substituting 4-nitrobenzyl chloride with 4-methoxybenzyl chloride during thiol preparation. Reaction kinetics must be recalibrated due to electronic effects on sulfur nucleophilicity .

Q. What contradictions exist in spectroscopic data for disulfide compounds, and how can they be resolved?

Discrepancies in S–S bond vibrational frequencies (Raman/IR) may arise from conformational flexibility or solvent interactions. For example, ab initio calculations (DFT at B3LYP/6-31G*) predict S–S stretching modes at 500–550 cm⁻¹, but experimental values vary due to crystal packing effects. Combining computational modeling with temperature-dependent spectroscopy resolves these inconsistencies .

Q. How does the electronic structure of bis[(4-nitrophenyl)methyl] disulfide influence its reactivity in redox processes?

The electron-withdrawing nitro groups stabilize the S–S bond, reducing susceptibility to homolytic cleavage. Cyclic voltammetry reveals a reduction potential near −0.8 V (vs. Ag/AgCl) for S–S bond breaking, correlating with DFT-predicted HOMO-LUMO gaps. This property is exploitable in designing redox-sensitive probes .

Q. What role does bis[(4-nitrophenyl)methyl] disulfide play in stabilizing biomolecules, and what mechanistic insights exist?

In Pdcd4 stabilization, the disulfide likely acts as a Michael acceptor, forming covalent adducts with cysteine residues in target proteins. Mutagenesis studies (e.g., Cys-to-Ser substitutions) and X-ray crystallography of protein-ligand complexes clarify binding modes .

Q. How can computational models predict the solubility and pharmacokinetic behavior of bis[(4-nitrophenyl)methyl] disulfide?

Quantitative structure-property relationship (QSPR) models use descriptors like logP (≈3.2 for nitroaryl disulfides) and polar surface area (≈100 Ų) to predict solubility in DMSO/water mixtures. Molecular dynamics simulations further assess membrane permeability and metabolic stability (e.g., CYP450-mediated oxidation) .

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